molecular formula C17H11ClN2O3 B2619633 4-(4-Chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylic acid CAS No. 477859-46-4

4-(4-Chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylic acid

Cat. No.: B2619633
CAS No.: 477859-46-4
M. Wt: 326.74
InChI Key: UBODBGNVTZRUBH-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenoxy group and a phenyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenol with 2-phenyl-5-pyrimidinecarboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of a suitable solvent, such as methylene dichloride, and a catalyst, such as aluminum chloride, to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using spectroscopic techniques like IR, NMR, and MS to confirm the structure and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

4-(4-Chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-Chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylic acid include other pyrimidine derivatives with chlorophenoxy and phenyl groups, such as:

Uniqueness

The presence of both chlorophenoxy and phenyl groups on the pyrimidine ring allows for versatile chemical reactivity and the possibility of forming a wide range of derivatives .

Properties

IUPAC Name

4-(4-chlorophenoxy)-2-phenylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O3/c18-12-6-8-13(9-7-12)23-16-14(17(21)22)10-19-15(20-16)11-4-2-1-3-5-11/h1-10H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBODBGNVTZRUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)OC3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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